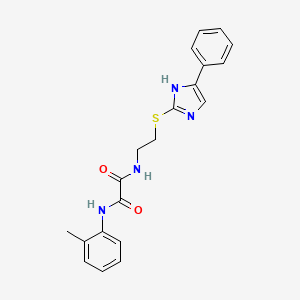
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent DDR1 inhibitor . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix . Inhibition of DDR1 has been shown to prevent fibrosis and loss of renal function in a genetic mouse model of Alport Syndrome .
Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray diffraction . The structure reveals an intramolecular hydrogen bond between the N atom of the oxadiazole moiety and an NH2 group .Scientific Research Applications
Anti-Infective Agents
The scarcity of effective antibiotics and anti-infective drugs, coupled with the rise of antibiotic resistance, necessitates the search for novel chemical entities1,2,4-Oxadiazoles have gained attention as important heterocyclic scaffolds with diverse biological activities . Here’s how this compound fits in:
- Anti-Bacterial Activity : Researchers have synthesized diversely substituted 1,2,4-oxadiazoles with anti-bacterial properties. These compounds could potentially combat bacterial infections, including drug-resistant strains .
- Anti-Viral Activity : The compound’s structure suggests it may interfere with viral replication or entry mechanisms. Investigating its anti-viral potential could be valuable .
- Anti-Leishmanial Activity : Leishmaniasis, caused by protozoan parasites, remains a global health concern. Compounds like this one could be explored for their efficacy against Leishmania species .
Drug Discovery
The versatility of 1,2,4-oxadiazoles makes them attractive in drug development:
- Hydrogen Bond Acceptors : Due to the electronegativities of nitrogen and oxygen, oxadiazoles serve as excellent hydrogen bond acceptors. This property is crucial for drug-receptor interactions .
- Molecular Docking Studies : Investigating the binding affinity of this compound with specific protein targets could guide drug design efforts .
Other Potential Applications
Beyond anti-infective properties and drug discovery, consider exploring these areas:
- Anti-Inflammatory Activity : Oxadiazoles have been associated with anti-inflammatory effects. Investigate whether this compound exhibits similar properties .
- Antitumor Potential : Evaluate its impact on cancer cells and tumor growth inhibition .
- Antioxidant and Antipyretic Properties : Assess its ability to scavenge free radicals and reduce fever .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20-9-12(17-19-20)15(22)21-6-2-3-10(8-21)7-13-16-14(18-23-13)11-4-5-11/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCVJARKCOUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)


![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)
![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)


![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)

![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)


![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)